4-Oxa-1-azabicyclo(3.2.0)heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one is a bicyclic compound that belongs to the class of oxapenams. This compound is known for its unique structure, which includes an oxygen atom and a nitrogen atom within a seven-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one typically involves the cyclization of appropriate precursors. One common method involves the treatment of specific precursors with a base, leading to the formation of the desired bicyclic structure . For example, the treatment of certain compounds with a base can yield this compound along with its isomers .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases, particularly cancer.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Oxa-1-azabicyclo(3.2.0)heptan-7-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have shown strong cytotoxicity against cancer cells by inhibiting tumor growth . The molecular targets and pathways involved in these effects are still under investigation, but they likely include interactions with cellular enzymes and receptors .
Comparison with Similar Compounds
4-Oxa-1-azabicyclo(3.2.0)heptan-7-one can be compared with other similar compounds, such as:
Clavam derivatives: These compounds share a similar bicyclic structure and have been studied for their anti-tumor activity.
Oxapenam derivatives: These compounds also belong to the same class and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
64341-46-4 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2 |
InChI Key |
UBIRCWMYTXDXJX-UHFFFAOYSA-N |
SMILES |
C1COC2N1C(=O)C2 |
Canonical SMILES |
C1COC2N1C(=O)C2 |
Synonyms |
4-OABCH-7-ONE 4-oxa-1-azabicyclo(3.2.0)heptan-7-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.